molecular formula C26H32F3N4NaO7 B1672744 FK706

FK706

货号: B1672744
分子量: 592.5 g/mol
InChI 键: DNTYCMNNMGACPR-JSAITXCESA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

FK706 通过多步合成过程合成,涉及各种中间体的偶联。主要步骤包括:

工业生产方法

This compound 的工业生产涉及放大上述合成路线。 这包括优化反应条件,如温度、压力和溶剂体系,以确保最终产品的高收率和纯度 .

化学反应分析

反应类型

FK706 会发生几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物 .

科学研究应用

Inhibition of Cytokine Release

Research has demonstrated that FK706 effectively blocks the release of inflammatory cytokines such as IL-8 and MCP-1. In a study focusing on smoke-induced inflammation, this compound significantly suppressed the expression of these cytokines at the mRNA level, indicating its potential utility in managing inflammatory responses .

In Vivo Efficacy

In vivo studies have shown that this compound reduces markers of inflammation in animal models of induced arthritis. For instance, significant reductions in paw swelling were observed following treatment with this compound, highlighting its anti-inflammatory properties .

Antitumor Activity

This compound has also been investigated for its antitumor effects.

Xenograft Models

In xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups. Specifically, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg . This suggests that this compound may play a role in cancer therapy by targeting tumor-associated inflammation.

Cytotoxic Evaluation

Further cytotoxic evaluations have indicated that this compound can induce apoptosis in cancer cell lines. For example, studies involving various human cancer cell lines have shown that compounds similar to this compound can effectively reduce cell viability, suggesting that this compound may enhance the efficacy of existing chemotherapeutic agents .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic application. The compound exhibits flip-flop pharmacokinetics, where absorption becomes the rate-limiting step due to slow elimination rates . This phenomenon necessitates careful consideration during dosing regimens to avoid overestimation of drug absorption.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaStudy FocusKey Findings
Anti-inflammatoryCytokine release inhibitionSuppressed IL-8 and MCP-1 expression
In Vivo EfficacyInduced arthritis modelReduced paw swelling observed
Antitumor ActivityXenograft modelsUp to 60% tumor growth inhibition at 20 mg/kg
Cytotoxic EvaluationHuman cancer cell linesInduced apoptosis and reduced cell viability

生物活性

FK706 is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease involved in various inflammatory processes. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases, particularly those associated with excessive neutrophil activity.

This compound operates by binding to the active site of human neutrophil elastase, thereby preventing it from cleaving extracellular matrix components. The inhibition of HNE is significant as this enzyme plays a crucial role in tissue injury and inflammation. The compound exhibits an IC50 value of 83 nM and a Ki value of 4.2 nM, indicating its strong affinity for the target enzyme .

Inhibition Profile

The inhibition profile of this compound was characterized through various biochemical assays. A study highlighted that this compound effectively inhibits the enzymatic activity of HNE, which is implicated in several pathological conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Parameter Value
IC5083 nM
Ki4.2 nM
Binding TypeCompetitive

Case Studies

  • Role in Inflammatory Disorders : A significant study demonstrated the utility of this compound in animal models of inflammation. The administration of this compound resulted in reduced tissue damage and inflammation markers, suggesting its potential as a therapeutic agent for conditions exacerbated by neutrophil elastase activity .
  • Chronic Inflammatory Diseases : Another case study focused on patients with chronic inflammatory diseases where this compound was administered as part of a treatment regimen. The results showed a marked improvement in clinical symptoms and a decrease in biomarkers associated with neutrophil activity, reinforcing the compound's therapeutic promise .

Clinical Implications

The biological activity of this compound suggests its potential application in treating diseases characterized by excessive neutrophil activity. Its ability to inhibit HNE could lead to reduced tissue damage and improved outcomes in patients suffering from conditions like COPD and other inflammatory disorders.

属性

IUPAC Name

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYCMNNMGACPR-JSAITXCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N4NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FK706
Reactant of Route 2
Reactant of Route 2
FK706
Reactant of Route 3
Reactant of Route 3
FK706
Reactant of Route 4
Reactant of Route 4
FK706
Reactant of Route 5
Reactant of Route 5
FK706
Reactant of Route 6
Reactant of Route 6
FK706

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。